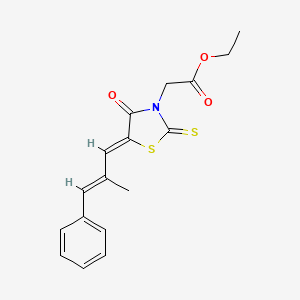

Ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate

Description

Ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate (CAS: 682775-71-9) is a thiazolidinone derivative characterized by a 2-thioxothiazolidin-4-one core substituted with a 2-methyl-3-phenylallylidene group at position 5 and an ethyl acetate moiety at position 2. Its molecular formula is C₁₇H₁₇NO₃S₂, with a molecular weight of 347.45 g/mol . The compound is a synthetic intermediate and an impurity of the drug Epalrestat, which is used to treat diabetic neuropathy by inhibiting aldose reductase .

Structurally, the allylidene group introduces stereoisomerism, with (E,E)- and (Z,Z)-configurations reported for related analogs . Synthesis typically involves condensation of substituted aldehydes with thiazolidinone precursors under acidic reflux conditions, followed by purification via recrystallization .

Properties

IUPAC Name |

ethyl 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-3-21-15(19)11-18-16(20)14(23-17(18)22)10-12(2)9-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3/b12-9+,14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJQZZMZLWBNSO-FNIWZSMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C(=O)/C(=C/C(=C/C2=CC=CC=C2)/C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-phenylacrolein with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl bromoacetate in the presence of a base, such as sodium ethoxide, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Applications

1. Antidiabetic Activity:

Epalrestat, the parent compound of ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate, has been studied for its role in diabetes management. It acts as an aldose reductase inhibitor, which helps in managing diabetic complications by preventing the conversion of glucose to sorbitol, thus reducing osmotic and oxidative stress in diabetic tissues .

Case Study:

A clinical trial demonstrated that Epalrestat significantly reduced neuropathic pain in diabetic patients, highlighting the therapeutic potential of compounds within this class .

2. Antioxidant Properties:

Research indicates that thiazolidinone derivatives exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases . this compound may possess similar properties due to its structural characteristics.

3. Antimicrobial Activity:

Several studies have reported that thiazolidinone derivatives show antimicrobial properties against various pathogens. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Material Science Applications

1. Synthesis of Novel Polymers:

The unique structure of this compound makes it a candidate for polymerization reactions to create new materials with tailored properties. Its thiazolidinone moiety can enhance the thermal and mechanical stability of polymers .

Case Study:

Research has shown that incorporating thiazolidinone derivatives into polymer matrices can improve their mechanical strength and thermal resistance, making them suitable for high-performance applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiazolidinone ring is known to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities, modulated by substituents on the arylidene group and the core structure. Below is a detailed comparison of the target compound with structural analogs (Table 1), followed by a discussion of key differences.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Differences and Implications

Substituent Effects: The target compound’s 2-methyl-3-phenylallylidene group increases steric bulk and aromatic interactions compared to analogs like the 3-bromobenzylidene derivative . Carboxylic acid derivatives (e.g., compounds in ) exhibit higher polarity and lower lipophilicity than the ethyl ester, affecting bioavailability and metabolic stability.

Synthetic Accessibility: The target compound’s synthesis mirrors methods used for other thiazolidinones (e.g., aldehyde condensation with sodium acetate/acetic acid) . However, analogs with complex aryl groups (e.g., phenylethoxyphenyl) require multi-step synthesis, reducing yields (24% vs. 73% for benzyloxy-methoxyphenyl analog) .

Biological Activity: The phenylethoxyphenyl analog in showed dual inhibitory activity, likely due to extended π-system interactions. Isomeric forms (E,Z vs. E,E) significantly impact biological activity; for example, the (E,Z)-isomer of Epalrestat exhibits altered binding kinetics .

Physical Properties :

- Melting points vary widely: the target compound’s analogs range from 172°C (phenylethoxyphenyl) to 277°C (benzyloxy-methoxyphenyl), reflecting differences in crystallinity and hydrogen bonding .

Biological Activity

Ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate, also known by its CAS number 682775-71-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazolidinone ring, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of 353.41 g/mol. The structural configuration contributes significantly to its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that thiazolidinone derivatives possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with microbial cell membranes, leading to inhibition of growth or cell death.

Anti-inflammatory Effects

Thiazolidinones are also noted for their anti-inflammatory activities. They can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This mechanism is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It could modulate key signaling pathways associated with oxidative stress and inflammation.

- Interaction with Cellular Targets : The compound may bind to cellular receptors or proteins, altering their function and leading to therapeutic effects.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of thiazolidinone derivatives, this compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Summary Table of Biological Activities

Q & A

Q. What is the general synthetic methodology for preparing Ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate?

The compound is typically synthesized via a condensation reaction between a thiazolidinone precursor and an aldehyde. A common procedure involves refluxing (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives with 2-methyl-3-phenylallylidene aldehyde in glacial acetic acid, catalyzed by sodium acetate. Reaction times range from 3–5 hours, followed by precipitation in water and recrystallization from methanol or DMF/ethanol mixtures .

Q. How is the structural characterization of this compound performed in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement are often conducted using the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Key parameters include anisotropic displacement parameters, hydrogen bonding analysis, and R-factor convergence (<5%). WinGX and ORTEP are used for visualization and geometry validation .

Q. What analytical techniques are critical for distinguishing E/Z isomers in this compound?

- NMR : H and C NMR can differentiate isomers via coupling constants (e.g., for allylidene protons) and chemical shifts of thioxo groups.

- Polarimetry : Specific optical rotation ([α]) is used for enantiomeric excess determination in chiral analogs .

- HPLC : Chiral columns resolve stereoisomers, with retention times correlated to configuration .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from dimethylformamide (DMF)-ethanol or acetic acid is standard. For impurities like oxidized byproducts (e.g., sulfoxide derivatives), column chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC is employed .

Q. How is the compound screened for biological activity in academic research?

- In vitro assays : Anti-inflammatory (COX-2 inhibition) and anticancer (NCI-60 cell line panel) activities are common.

- Structure-activity relationship (SAR) : Modifications at the arylidene or thioxo positions are tested to optimize potency .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during refinement?

- Disorder modeling : SHELXL’s PART instruction partitions disordered atoms with occupancy refinement.

- Twinning : The TWIN command in SHELXL handles twinned data (e.g., using Hooft parameters for non-merohedral twins).

- Validation tools : R and GooF (goodness-of-fit) metrics ensure model reliability .

Q. What strategies optimize regioselectivity in the synthesis of analogs with varied arylidene substituents?

- Electron-deficient aldehydes : Enhance electrophilicity via nitro or halogen substituents to favor conjugation with the thiazolidinone core.

- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) and improves yields of target isomers .

Q. How do computational methods (e.g., DFT or molecular docking) support mechanistic studies of its biological activity?

- DFT calculations : Predict stability of E/Z isomers via Gibbs free energy comparisons.

- Docking simulations : Identify binding interactions with targets like aldose reductase (for diabetes complications) or kinase domains (anticancer targets) .

Q. What experimental controls are critical when analyzing isomerization under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.